Phosphonic acid, [1-(2-furanyl)-3-oxobutyl]-, diethyl ester
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Overview
Description
Phosphonic acid, [1-(2-furanyl)-3-oxobutyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid ester group. This compound contains a furan ring, a ketone group, and a diethyl ester moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [1-(2-furanyl)-3-oxobutyl]-, diethyl ester typically involves the Michaelis-Arbuzov reaction. This reaction involves the conversion of a trialkyl phosphite to a phosphonate ester using an alkyl halide. For example, the reaction of trimethyl phosphite with an appropriate alkyl halide under controlled conditions can yield the desired phosphonate ester .
Industrial Production Methods
Industrial production of phosphonic acid esters often employs large-scale Michaelis-Arbuzov reactions. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yields and purity of the final product. The reaction is typically carried out in a solvent such as toluene or xylene, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [1-(2-furanyl)-3-oxobutyl]-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphonic acid esters.
Scientific Research Applications
Phosphonic acid, [1-(2-furanyl)-3-oxobutyl]-, diethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as a bioisostere for phosphate groups in biochemical studies.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for enzymes that interact with phosphate groups.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of phosphonic acid, [1-(2-furanyl)-3-oxobutyl]-, diethyl ester involves its interaction with molecular targets that recognize phosphate or phosphonate groups. The compound can act as a mimic of natural phosphate groups, allowing it to inhibit enzymes or interact with proteins that bind to phosphate-containing molecules. This property makes it useful in designing enzyme inhibitors and studying phosphate-related biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Dimethyl methylphosphonate: Another phosphonate ester with similar chemical properties.
Glyphosate: A widely used herbicide that contains a phosphonate group.
Ethephon: A plant growth regulator with a phosphonic acid moiety.
Uniqueness
Phosphonic acid, [1-(2-furanyl)-3-oxobutyl]-, diethyl ester is unique due to its combination of a furan ring, a ketone group, and a diethyl ester moiety.
Properties
CAS No. |
89901-52-0 |
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Molecular Formula |
C12H19O5P |
Molecular Weight |
274.25 g/mol |
IUPAC Name |
4-diethoxyphosphoryl-4-(furan-2-yl)butan-2-one |
InChI |
InChI=1S/C12H19O5P/c1-4-16-18(14,17-5-2)12(9-10(3)13)11-7-6-8-15-11/h6-8,12H,4-5,9H2,1-3H3 |
InChI Key |
DXJZKDZLNVZSCN-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(CC(=O)C)C1=CC=CO1)OCC |
Origin of Product |
United States |
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